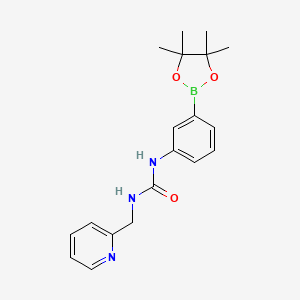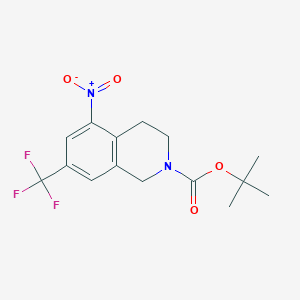
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is a synthetic organic compound that features a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide typically involves multiple steps, including the introduction of the dichloro and iodophenyl groups. Common synthetic routes may include:
Step 1: Formation of the iodophenyl intermediate through halogenation reactions.
Step 2: Introduction of the dihydroxy group via hydroxylation reactions.
Step 3: Coupling of the intermediates to form the final acetamide compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the iodophenyl group to a phenyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to changes in cellular functions or processes.
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-(1,3-dihydroxy-1-phenylpropan-2-YL)acetamide: Lacks the iodophenyl group.
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-bromophenyl)propan-2-YL)acetamide: Contains a bromophenyl group instead of an iodophenyl group.
Uniqueness
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is unique due to the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
23885-60-1 |
|---|---|
分子式 |
C11H12Cl2INO3 |
分子量 |
404.02 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18)/t8-,9-/m1/s1 |
InChIキー |
YOMMTBDWLDEDJN-RKDXNWHRSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)I |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)







![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)



